
(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of two furan rings substituted with methyl groups at the 5-position, connected by a penta-1,4-dien-3-one linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one typically involves the condensation of 5-methylfurfural with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated dienone system. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids or diketones.
Reduction: Reduction reactions can convert the conjugated dienone system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce halogens or nitro groups onto the furan rings .
Applications De Recherche Scientifique
1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-bis(5-methoxymethylfuran-2-yl)penta-1,4-dien-3-one
- 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
- 1,5-bis(2-furyl)penta-1,4-dien-3-one
Uniqueness
1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is unique due to the presence of methyl groups on the furan rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propriétés
Numéro CAS |
69239-15-2 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C15H14O3/c1-11-3-7-14(17-11)9-5-13(16)6-10-15-8-4-12(2)18-15/h3-10H,1-2H3/b9-5+,10-6+ |
Clé InChI |
PISDKWAWFIZQNA-NXZHAISVSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=C/C(=O)/C=C/C2=CC=C(O2)C |
SMILES canonique |
CC1=CC=C(O1)C=CC(=O)C=CC2=CC=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


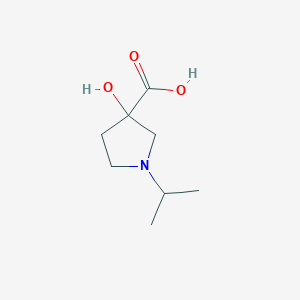
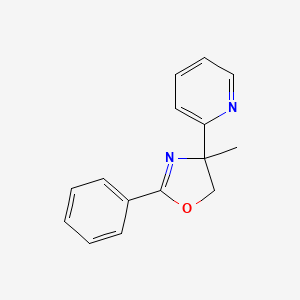
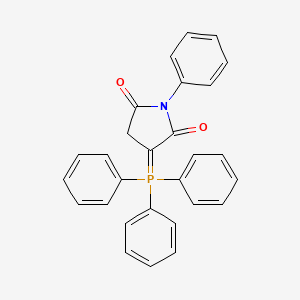
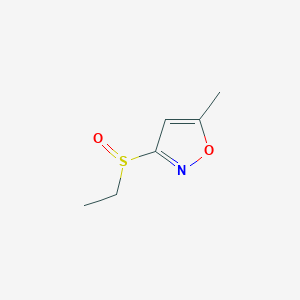
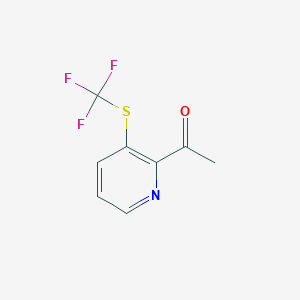
![4-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871164.png)
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B12871167.png)
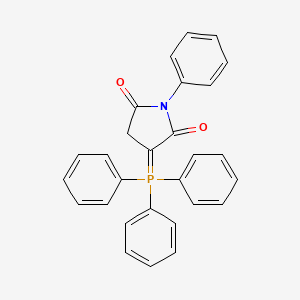


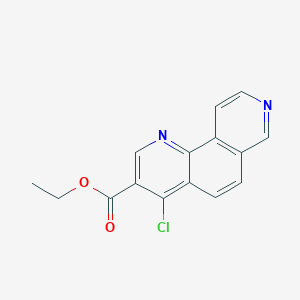

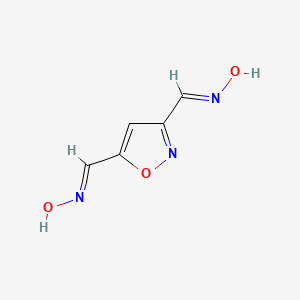
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)
